SUN13837

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

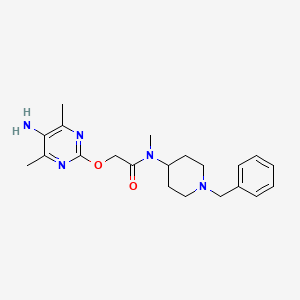

SUN13837 is a synthetic organic compound It features a pyrimidine ring substituted with amino and methyl groups, linked to a piperidine ring via an acetamide linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of SUN13837 typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines.

Substitution Reactions: Amino and methyl groups are introduced to the pyrimidine ring via substitution reactions.

Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often through cyclization reactions.

Linkage Formation: The pyrimidine and piperidine rings are linked via an acetamide bond, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

Reduction: Reduction reactions could target the pyrimidine ring or the acetamide linkage.

Substitution: The compound can participate in substitution reactions, especially at the amino and methyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Treatment of Acute Spinal Cord Injury

A pivotal study assessed the safety and efficacy of SUN13837 in treating acute cervical spinal cord injuries. In a double-blind trial involving 65 subjects, participants received either this compound or a placebo within 12 hours post-injury. The primary efficacy measure was the Spinal Cord Independence Measure (SCIM III) total score at Week 16, alongside other secondary outcomes such as the International Standards for Neurological Classification of Spinal Cord Injury (ISNCSCI) scores .

Key Findings:

- The largest treatment effect was observed in patients classified as AIS B and C, with significant improvements in upper extremity motor scores (UEMS) compared to placebo .

- Although the primary endpoint was not statistically significant (p = 0.4912), trends favored this compound treatment across various measures, warranting further investigation into its therapeutic potential.

Neuroprotection Mechanisms

Research indicates that this compound provides neuroprotection against glutamate excitotoxicity, a common pathological feature following spinal cord injuries. This compound promotes axonal outgrowth, facilitating recovery and regeneration in neuronal tissues . The pharmacokinetic profile suggests favorable oral bioavailability (70%) and effective brain distribution, making it a promising candidate for various neurodegenerative diseases .

Preclinical Studies

Preclinical evaluations have demonstrated that this compound enhances neurite outgrowth in neuronal cultures, indicating its potential utility in promoting neural regeneration . In animal models, treatment with this compound has shown improvements in motor function recovery post-injury, assessed using standardized locomotor scales like the Basso-Beattie-Bresnahan (BBB) score .

Comparative Analysis of Efficacy

The following table summarizes key findings from various studies on this compound:

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-(5-amino-4,6-dimethylpyrimidine-2-yloxy)-N-(1-benzylpiperidine-4-yl)-N-ethylacetamide: Similar structure with an ethyl group instead of a methyl group.

2-(5-amino-4,6-dimethylpyrimidine-2-yloxy)-N-(1-phenylpiperidine-4-yl)-N-methylacetamide: Contains a phenyl group instead of a benzyl group.

Uniqueness

The uniqueness of SUN13837 lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological or chemical properties compared to similar compounds.

Propiedades

Fórmula molecular |

C21H29N5O2 |

|---|---|

Peso molecular |

383.5 g/mol |

Nombre IUPAC |

2-(5-amino-4,6-dimethylpyrimidin-2-yl)oxy-N-(1-benzylpiperidin-4-yl)-N-methylacetamide |

InChI |

InChI=1S/C21H29N5O2/c1-15-20(22)16(2)24-21(23-15)28-14-19(27)25(3)18-9-11-26(12-10-18)13-17-7-5-4-6-8-17/h4-8,18H,9-14,22H2,1-3H3 |

Clave InChI |

UFFJZHVXSNLCEE-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=NC(=N1)OCC(=O)N(C)C2CCN(CC2)CC3=CC=CC=C3)C)N |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.